molecular formula C13H10Cl2O2 B1670467 Dichlorophen CAS No. 97-23-4

Dichlorophen

Cat. No.: B1670467
CAS No.: 97-23-4
M. Wt: 269.12 g/mol
InChI Key: MDNWOSOZYLHTCG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dichlorophen interacts with various enzymes, proteins, and other biomolecules. It is thought to induce the uncoupling of oxidative phosphorylation . This biochemical reaction is crucial for energy production in cells. The interaction of this compound with this process can have significant effects on cellular function.

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by disrupting energy production, as it interferes with oxidative phosphorylation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the process of oxidative phosphorylation. By inducing the uncoupling of this process, this compound disrupts the normal flow of electrons through the electron transport chain in the mitochondria . This can lead to a decrease in ATP production, affecting various cellular functions.

Metabolic Pathways

This compound is involved in the metabolic pathway of oxidative phosphorylation . It interacts with enzymes involved in this pathway, leading to the uncoupling of the process and disruption of normal cellular metabolism.

Subcellular Localization

Given its mechanism of action involving oxidative phosphorylation, it is likely to be found in the mitochondria where this process occurs .

Properties

IUPAC Name

4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol
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InChI

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2
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InChI Key

MDNWOSOZYLHTCG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O
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Molecular Formula

C13H10Cl2O2
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DSSTOX Substance ID

DTXSID6021824
Record name Dichlorophen
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Molecular Weight

269.12 g/mol
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Physical Description

Dichlorophene appears as white slightly cream or light pink-colored powder. Melting point 177 °C. Slight phenolic odor and a saline phenolic taste. Moderately toxic. Used as a fungicide and bactericide., White slightly cream or light pink-colored powder; [CAMEO]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Sparingly sol in toluene; 1 g sol in 1 g of 95% ethanol, in less than 1 g of ether; sol in methanol, isopropyl ether, petroleum ether; sol (with decomp) in alkaline aq solutions, In water, 30 mg/L at 25 °C
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Vapor Pressure

1e-10 mmHg at 77 °F ; 0.0001 mmHg at 212 °F (NTP, 1992), 9.75X10-11 mm Hg at 25 °C
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Impurities

Dichlorophene is usually contaminated with the trimer 4-chloro-2,6-bis(5-chloro-2-hydroxybenzyl)phenol, which results from the synthesis process ... the trimer constitutes 5% to 10% by weight of Dichlorophene.
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Color/Form

Colorless crystals

CAS No.

97-23-4
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Melting Point

351 to 352 °F (NTP, 1992), 177-178 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dichlorophene has the molecular formula C13H10Cl2O2 and a molecular weight of 269.1 g/mol. []

A: Yes, studies have investigated the acid dissociation constants of Dichlorophene using spectroscopic methods like ultraviolet spectrophotometry. [, ] Infrared spectroscopy has also been employed to study the intramolecular hydrogen bonding in Dichlorophene. []

A: While the exact mechanism is not fully elucidated, studies suggest that Dichlorophene, like other halogenated bisphenols, disrupts microbial cell membranes. [, ] This disruption can lead to leakage of cellular contents and ultimately cell death.

A: Research indicates that Dichlorophene can inhibit N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acyl-ethanolamides. [] This inhibition was found to be potent and relatively selective compared to other lipases.

A: While specific degradation pathways and kinetics require further investigation, Dichlorophene is known to be sensitive to light and heat. [] Storage in cool, dark conditions is generally recommended to minimize potential degradation.

A: Research suggests that the symmetrical substitution pattern of chlorine atoms in Dichlorophene is crucial for its NAPE-PLD inhibitory activity. [] Altering this pattern or the halogen substituents could significantly impact its potency and selectivity.

A: While Dichlorophene exhibits anti-androgenic activity, its precise structure-activity relationship for this effect is not fully understood. [, ] Comparing its structure and activity to other anti-androgenic compounds may provide insights for further investigation.

A: Employing light-protective packaging, adding antioxidants to the formulation, and optimizing pH and storage temperature can potentially enhance Dichlorophene's stability. []

A: While detailed research on this topic is limited, using solubilizing agents, particle size reduction techniques, or developing specific delivery systems could potentially improve Dichlorophene's solubility and bioavailability. []

A: Carcinogenicity studies for Dichlorophene are limited. [] While it has shown positive results in the Ames mutagenicity assay, mammalian and fruit fly test systems have yielded negative results. [] Further research is needed to fully assess its carcinogenic potential.

A: Dichlorophene has been identified as a contact allergen, and cases of contact dermatitis have been reported. [, , , ] It is essential to be aware of potential sensitization and allergic reactions, especially with topical applications.

A: Historically, Dichlorophene has been used as a fungicide, bactericide, and antiprotozoan agent. [, , ] It has been incorporated into various products, including cosmetics, pharmaceuticals, textiles, and wood preservatives. [, , , , ]

A: Dichlorophene has been detected in wastewater, highlighting its release into the environment through various pathways. [] Its fate in different environmental compartments, such as soil and water, and its potential for bioaccumulation require further investigation.

A: Limited data is available on the ecotoxicological effects of Dichlorophene. [] Research on its impact on aquatic organisms, soil microorganisms, and other non-target species is crucial to assess its overall environmental risks.

A: Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are common methods for detecting and quantifying Dichlorophene in various matrices. [, , ] UV spectrophotometry has also been employed for its analysis, particularly in pharmaceutical formulations. []

A: The choice of alternatives depends on the specific application. Other antimicrobial agents, such as different classes of preservatives, fungicides, or antiprotozoal drugs, might be considered. [] Assessing the efficacy, safety, and environmental impact of any alternative is crucial before replacing Dichlorophene.

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